
1-Methyl-4-(thiocyanato)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(thiocyanato)piperazine is an organic compound with the molecular formula C6H11N3S It is a derivative of piperazine, a heterocyclic amine, and contains a thiocyanate group attached to the piperazine ring
Métodos De Preparación
The synthesis of 1-Methyl-4-(thiocyanato)piperazine can be achieved through several methods. One common approach involves the reaction of 1-methylpiperazine with thiocyanate salts under specific conditions. The reaction typically requires a solvent such as acetonitrile and may be catalyzed by a base like potassium carbonate. The reaction proceeds at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Methyl-4-(thiocyanato)piperazine undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(thiocyanato)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties. It may also serve as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(thiocyanato)piperazine involves its interaction with specific molecular targets. The thiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-4-(thiocyanato)piperazine can be compared with other piperazine derivatives, such as:
1-Methylpiperazine: Lacks the thiocyanate group and has different reactivity and applications.
4-Thiocyanatopiperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Methyl-4-(piperidin-4-yl)piperazine: Contains a piperidine group attached to the piperazine ring, used in different contexts.
The uniqueness of this compound lies in its combination of the piperazine ring and the thiocyanate group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Propiedades
Número CAS |
54147-49-8 |
|---|---|
Fórmula molecular |
C6H11N3S |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl) thiocyanate |
InChI |
InChI=1S/C6H11N3S/c1-8-2-4-9(5-3-8)10-6-7/h2-5H2,1H3 |
Clave InChI |
YOHBXMJPBJLDNY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


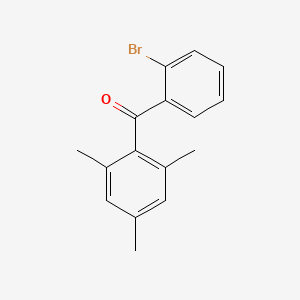

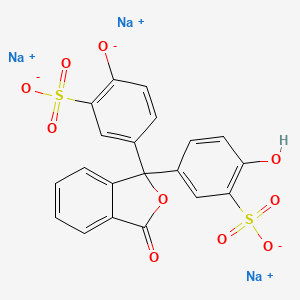
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
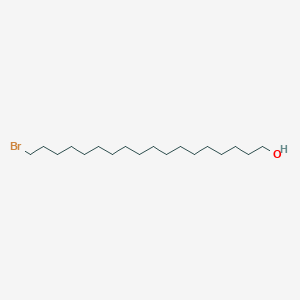


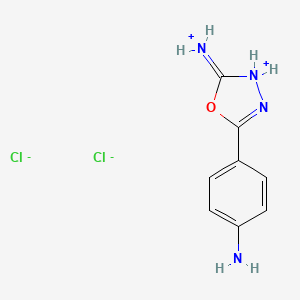
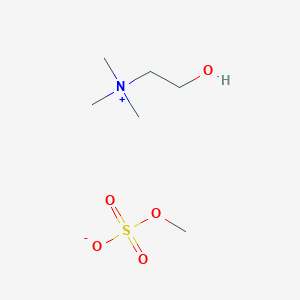
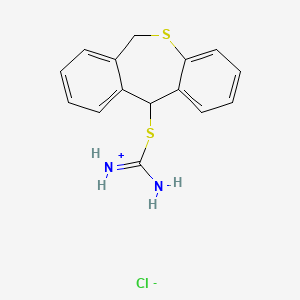

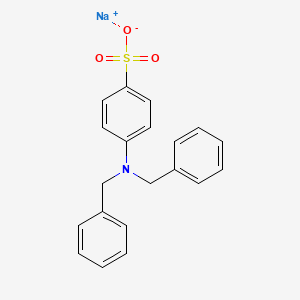
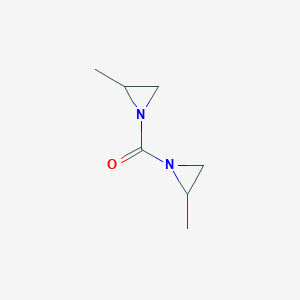
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
